N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S2/c1-22(15-6-8-16(26-2)9-7-15)28(24,25)17-10-11-27-18(17)19(23)21-14-5-3-4-13(20)12-14/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOJIBDFNVVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized to introduce the carboxamide group.
Introduction of the Bromophenyl Group: A bromination reaction is carried out to attach the bromophenyl group to the thiophene ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Amide-Linked Phenyl Group
Key Observations :
Modifications on the Sulfamoyl Group
Key Observations :
Halogen Substitution Effects
Biological Activity
N-(3-bromophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. It features a bromophenyl group, a methoxyphenyl group, and a sulfamoyl group attached to a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Pathway
The synthesis typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Starting from a suitable precursor, the thiophene ring is functionalized.
- Bromination : A bromination reaction attaches the bromophenyl group.
- Coupling Reaction : The methoxyphenyl group is introduced via Suzuki or Heck coupling methods.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene carboxamides can inhibit various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression. It has been proposed that the sulfamoyl group could enhance binding affinity to target enzymes or receptors associated with tumor growth. Further investigations are required to elucidate the exact mechanisms and efficacy against cancer cell lines.
The mechanism of action is likely related to the compound's ability to modulate enzyme activity or interfere with cellular signaling pathways. Specific interactions with protein targets could lead to altered cellular responses, contributing to its biological effects .
Case Study 1: Inhibition of Protein Tyrosine Phosphatases (PTP)
A study focusing on similar compounds demonstrated their potential as PTP inhibitors, which play critical roles in regulating cellular functions. The synthesized derivatives showed promising binding affinities, indicating that this compound could also exhibit similar inhibitory effects on PTPs .
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies on related thiophene carboxamide derivatives revealed significant cytotoxic effects against various cancer cell lines. The compounds induced apoptosis and inhibited cell proliferation, suggesting that this compound may also possess anticancer properties worth exploring further .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | Structure | Moderate antimicrobial activity |
| N-(3-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | Structure | High anticancer potential |
The unique presence of the bromophenyl group in this compound may influence its reactivity and biological activity compared to its chloro- and fluoro-substituted analogs .
Q & A
Q. Key Reaction Conditions :
- Catalysts : Triethylamine (TEA) for acid scavenging.
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for polar reactions.
- Temperature : Controlled stepwise heating (0°C to room temperature for sensitive steps) .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
Spectroscopic Analysis :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromophenyl aromatic signals) .
- IR : Peaks for sulfonamide (S=O at ~1350 cm), carboxamide (C=O at ~1650 cm) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHBrNOS) .
Chromatography : HPLC for purity assessment (e.g., >95% purity using C18 columns and acetonitrile/water gradients) .
Basic: What preliminary biological activities have been observed for this compound?
Methodological Answer:
- Antimicrobial Activity : Structural analogs (e.g., thiophene-carboxamides) show MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer Potential : Similar sulfamoyl-thiophenes inhibit kinase enzymes (e.g., IC ~1.2 µM against EGFR) by binding to ATP pockets .
- Anti-inflammatory Effects : Thiophene derivatives reduce COX-2 expression by 40–60% in macrophage assays .
Q. Screening Protocols :
- In Vitro Assays : Use MTT for cytotoxicity, agar diffusion for antimicrobial activity.
- Target Validation : Western blotting for protein expression analysis .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Key Variables :
- Reagent Ratios : Maintain a 1:1.2 molar ratio of thiophene intermediate to sulfamoyl chloride to avoid side products .
- Solvent Optimization : Replace DMF with THF for less polar intermediates to improve solubility .
- Catalyst Screening : Test alternative bases (e.g., DBU) for faster amidation .
Case Study :
A 15% yield increase was achieved by switching from batch to continuous flow reactors for thiophene cyclization, reducing reaction time from 24h to 2h .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Common Contradictions :
- Varying IC Values : Due to differences in assay conditions (e.g., serum concentration, incubation time).
- Selectivity Issues : Off-target effects in kinase assays from structural flexibility of the sulfamoyl group .
Q. Resolution Strategies :
Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing .
Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products .
Computational Validation : Compare docking poses across studies to identify binding mode inconsistencies .
Advanced: What computational approaches are used to predict the compound’s biological targets?
Methodological Answer:
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Kinases (e.g., EGFR) and GPCRs due to sulfamoyl-thiophene interactions .
ADME Prediction :
- Tools : SwissADME for calculating logP (~3.2), solubility (<0.1 mg/mL), and BBB permeability (low) .
QSAR Models :
Example :
A QSAR model for thiophene derivatives achieved R = 0.89 in predicting antimicrobial activity, highlighting the critical role of the 3-bromophenyl group .
Advanced: How to evaluate the compound’s stability under experimental conditions?
Methodological Answer:
Stability Tests :
Thermal Stability : TGA analysis shows decomposition onset at ~180°C, suitable for room-temperature assays .
Photodegradation : UV-Vis monitoring under light exposure (λ = 254 nm) reveals 10% degradation after 48h .
Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for carboxamide bond cleavage .
Q. Mitigation Strategies :
- Store in amber vials at -20°C.
- Use antioxidants (e.g., BHT) in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
